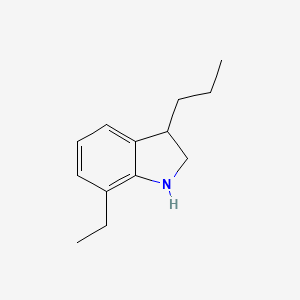![molecular formula C10H14N2O2 B13217551 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)
5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid: is a heterocyclic compound with a unique structure that combines an imidazole ring fused to an azocine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an imidazole derivative with an azocine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups on the imidazole or azocine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the mechanisms of various biological processes.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride
- 5H,6H,7H,8H,9H,10H,11H,12H,13H-imidazo[1,2-a]1,5-diazacycloundecane dihydrochloride
Comparison: Compared to similar compounds, 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid is unique due to its specific carboxylic acid functional group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)8-7-11-9-5-3-1-2-4-6-12(8)9/h7H,1-6H2,(H,13,14) |
InChI Key |
QIWKKDYRRGQXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN2C(=NC=C2C(=O)O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13217485.png)

![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B13217508.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B13217520.png)


![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)





